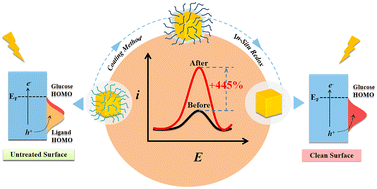Boosting plasmon-enhanced electrochemistry by in situ surface cleaning of plasmonic nanocatalysts†
Nanoscale Pub Date: 2023-11-08 DOI: 10.1039/D3NR04606K
Abstract
The application of surface plasmons in heterogeneous catalysis has attracted widespread attention due to their promising potential for harvesting solar energy. The effect of surface adsorbates on catalysts has been well documented in many traditional reactions; nonetheless, their role in plasmonic catalysis has been rarely studied. In this study, an in situ electrochemical surface cleaning strategy is developed and the influence of surface adsorbates on plasmon-enhanced electrochemistry is investigated. Taking Au nanocubes as an example, plasmonic catalysts with clean surfaces are obtained by Cu2O coating and in situ electrochemical etching. During this process, the surface adsorbates of Au nanocubes are removed together with the Cu2O shells. The Au nanocubes with clean surfaces exhibit remarkable performance in plasmon-enhanced electrooxidation of glucose and an enhancement of 445% is demonstrated. The Au NCs with clean surfaces can not only provide more active sites but also avoid halides as hole scavengers, and therefore, the efficient utilization of hot holes by plasmonic excitation is achieved. This process is also generalized to other molecules and applied in electrochemical sensing with high sensitivity. These results highlight the critical role of surface adsorbates in plasmonic catalysis and may forward the design of efficient plasmonic catalysts for plasmon-enhanced electrochemistry.


Recommended Literature
- [1] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [2] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [3] Cellular uptake and trafficking of polydiacetylene micelles†
- [4] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†
- [5] β-Phenylethylamines and the isoquinoline alkaloids
- [6] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [7] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [8] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
- [9] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [10] Heteroatoms in graphdiyne for catalytic and energy-related applications

Journal Name:Nanoscale
Research Products
-
CAS no.: 129212-21-1









